2-Acetamido-1-amino-1,2-dideoxy-B-D-gluc opyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetamido-1-amino-1,2-dideoxy-B-D-glucopyranose can be synthesized through several methods. One common approach involves the acetylation of glucosamine, where glucosamine is reacted with acetic anhydride under controlled conditions to yield the desired product . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-Acetamido-1-amino-1,2-dideoxy-B-D-glucopyranose often involves large-scale acetylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced reactors and purification systems to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-1-amino-1,2-dideoxy-B-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-acetylglucosaminic acid, while reduction could produce N-acetylglucosamine .
Scientific Research Applications
2-Acetamido-1-amino-1,2-dideoxy-B-D-glucopyranose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetamido-1-amino-1,2-dideoxy-B-D-glucopyranose involves its interaction with specific enzymes and proteins. It acts as a substrate for glycosyltransferases, which catalyze the transfer of glycosyl groups to target molecules. This process is crucial in the formation of glycoproteins and other glycoconjugates .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-glucosamine: Similar in structure but differs in the position of the acetyl group.
N-Acetyl-D-galactosamine: Another similar compound with a different stereochemistry at the C-4 position.
Uniqueness
2-Acetamido-1-amino-1,2-dideoxy-B-D-glucopyranose is unique due to its specific acetylation pattern and its role as a precursor in the synthesis of various glycosylated compounds. Its ability to participate in diverse chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-[2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGXOCXFFNKASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.